molecular formula C17H12ClF4N3O2 B2620807 [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 478078-87-4

[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

Cat. No.: B2620807
CAS No.: 478078-87-4
M. Wt: 401.75
InChI Key: RTGBIVHQRHIRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a complex organic molecule. It has a molecular formula of C17H15ClF4N2O2 . The structure includes a 2-chloro-6-fluorophenyl group, a 5-methyl-4-isoxazolyl group, and a 5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It has a molecular weight of 390.76 Da and a monoisotopic mass of 390.075806 Da .


Physical and Chemical Properties Analysis

This compound is a white solid at room temperature . The InChI code for this compound is 1S/C12H9ClFNO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3 .

Scientific Research Applications

Chemical Structure and Exchange Rules

Studies like the one by Swamy et al. (2013) explore isomorphous structures related to the chemical family of [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone, examining the chlorine-methyl exchange rule. These findings help understand the isomorphism and disorder within such structures, which are crucial for data mining and structural analysis in chemical databases (Swamy et al., 2013).

Photolysis and Photoaffinity Probes

Research by Platz et al. (1991) on the photolysis of 3-aryl-3-(trifluoromethyl)diazirines, which share structural motifs with the chemical , provides insights into the stability and utility of these compounds in biological systems. The study highlights challenges in using similar structures for obtaining primary sequence data, due to potential reversible photoinsertion processes (Platz et al., 1991).

Catalyst-Free Synthesis and Theoretical Studies

Moreno-Fuquen et al. (2019) describe a catalyst- and solvent-free synthesis method for related heterocyclic compounds. This approach, along with density functional theory (DFT) calculations, offers a greener and more efficient route for synthesizing complex molecules, providing a foundation for further exploration of similar compounds (Moreno-Fuquen et al., 2019).

Anticancer Activity and Mechanistic Insights

A study by Kong et al. (2018) on a naphthyridine derivative demonstrates the compound's potential for cancer treatment through dual mechanisms of inducing necroptosis and apoptosis. This research underscores the importance of structural analogs in developing new therapeutic strategies for melanoma and potentially other cancers (Kong et al., 2018).

Fluorination for Enhanced Photostability

Woydziak et al. (2012) explore the fluorination of fluorophores, including methods for accessing fluorinated analogs. This research is relevant for understanding how modifications to chemical structures, such as fluorination, can significantly enhance photostability and spectroscopic properties, offering insights into the design of novel compounds with improved functionality (Woydziak et al., 2012).

Properties

IUPAC Name

[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF4N3O2/c1-9-13(15(24-27-9)14-10(18)3-2-4-11(14)19)16(26)25-7-5-12(17(20,21)22)23-6-8-25/h2-5,7H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGBIVHQRHIRDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.